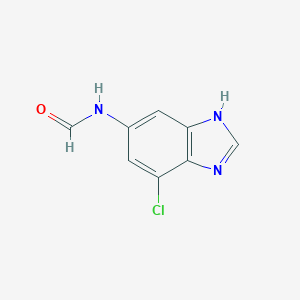

N-(4-Chloro-1H-benzimidazol-6-yl)formamide

Vue d'ensemble

Description

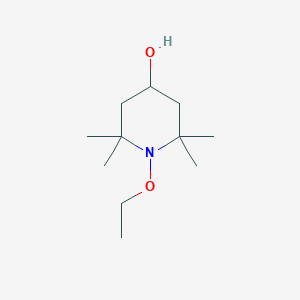

N-(4-Chloro-1H-benzimidazol-6-yl)formamide, also known as CBZ or Carbendazim, is a chemical compound that belongs to the benzimidazole family. It is widely used in the agricultural industry as a fungicide to control various plant diseases. Due to its broad spectrum of activity against fungi, CBZ has become a popular choice for crop protection.

Mécanisme D'action

N-(4-Chloro-1H-benzimidazol-6-yl)formamide inhibits the polymerization of tubulin, a protein that is essential for the formation of microtubules in fungi. Microtubules are involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape. By disrupting the formation of microtubules, N-(4-Chloro-1H-benzimidazol-6-yl)formamide inhibits the growth and development of fungal cells, leading to their death.

Effets Biochimiques Et Physiologiques

N-(4-Chloro-1H-benzimidazol-6-yl)formamide has been shown to have low toxicity to mammals and birds. However, it can have adverse effects on non-target organisms such as aquatic invertebrates and earthworms. N-(4-Chloro-1H-benzimidazol-6-yl)formamide can also accumulate in soil and water, which can lead to environmental contamination.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-Chloro-1H-benzimidazol-6-yl)formamide is a useful tool for studying the role of microtubules in fungal cells. It can be used to investigate the effects of microtubule disruption on fungal growth and development. However, N-(4-Chloro-1H-benzimidazol-6-yl)formamide has limitations in lab experiments as it can also affect the microtubules in mammalian cells, which can lead to cell death.

Orientations Futures

There are several future directions for research on N-(4-Chloro-1H-benzimidazol-6-yl)formamide. One area of interest is the development of new formulations of N-(4-Chloro-1H-benzimidazol-6-yl)formamide that can improve its efficacy and reduce its environmental impact. Another direction is the study of the effects of N-(4-Chloro-1H-benzimidazol-6-yl)formamide on non-target organisms and the environment. Additionally, N-(4-Chloro-1H-benzimidazol-6-yl)formamide can be used as a starting point for the development of new antifungal agents that target microtubules.

Conclusion

N-(4-Chloro-1H-benzimidazol-6-yl)formamide is a valuable fungicide that has been extensively studied in the field of plant pathology. Its mechanism of action involves the inhibition of microtubule assembly in fungal cells, leading to their death. N-(4-Chloro-1H-benzimidazol-6-yl)formamide has advantages and limitations in lab experiments and has potential future directions for research. Its use in agriculture should be carefully monitored to minimize its impact on the environment.

Méthodes De Synthèse

N-(4-Chloro-1H-benzimidazol-6-yl)formamide can be synthesized by reacting 4-chloro-ortho-phenylenediamine with formic acid. The reaction is carried out in the presence of a catalyst such as zinc chloride. The resulting product is then purified by recrystallization to obtain pure N-(4-Chloro-1H-benzimidazol-6-yl)formamide.

Applications De Recherche Scientifique

N-(4-Chloro-1H-benzimidazol-6-yl)formamide has been extensively studied in the field of plant pathology. It has been shown to be effective against a wide range of plant diseases caused by fungi, including powdery mildew, rust, and leaf spot. N-(4-Chloro-1H-benzimidazol-6-yl)formamide works by inhibiting microtubule assembly in the fungal cells, which disrupts their growth and development.

Propriétés

IUPAC Name |

N-(7-chloro-3H-benzimidazol-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-1-5(12-4-13)2-7-8(6)11-3-10-7/h1-4H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBRDMXGZPMJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268993 | |

| Record name | N-(7-Chloro-1H-benzimidazol-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-1H-benzimidazol-6-yl)formamide | |

CAS RN |

118134-22-8 | |

| Record name | N-(7-Chloro-1H-benzimidazol-5-yl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118134-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(7-Chloro-1H-benzimidazol-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)

![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)

![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)